1-(Pyrimidin-2-yl)ethanamine hydrochloride chemical properties and structure
1-(Pyrimidin-2-yl)ethanamine hydrochloride chemical properties and structure
An In-depth Technical Guide to 1-(Pyrimidin-2-yl)ethanamine Hydrochloride
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents and biologically active molecules.[1][2] Its prevalence is due to the pyrimidine ring's unique physicochemical properties, including its ability to act as a bioisostere for phenyl groups and engage in multiple hydrogen bonding interactions, which often enhances pharmacokinetic and pharmacodynamic profiles.[2] Within this important class of compounds, 1-(Pyrimidin-2-yl)ethanamine hydrochloride emerges as a key building block. Its structure, featuring a chiral ethylamine substituent on the pyrimidine ring, provides a versatile platform for the synthesis of more complex molecules, particularly in the development of novel kinase inhibitors and other targeted therapies.[3][4]
This guide provides a comprehensive technical overview of 1-(Pyrimidin-2-yl)ethanamine hydrochloride for researchers, chemists, and drug development professionals. We will delve into its core chemical properties, structural features, a representative synthetic protocol with mechanistic insights, and its applications as a strategic intermediate in pharmaceutical research.
Chemical Structure and Nomenclature
The fundamental identity of a chemical compound is rooted in its structure. 1-(Pyrimidin-2-yl)ethanamine hydrochloride is composed of a central pyrimidine ring connected at the 2-position to an ethylamine group. The amine is protonated by hydrochloric acid to form the stable hydrochloride salt.
Caption: Figure 1: Logical relationship of the molecule's components.
The presence of a stereocenter at the alpha-carbon of the ethylamine side chain means the compound can exist as (R) and (S) enantiomers or as a racemic mixture.[5] The specific stereoisomer is critical in drug development, as biological targets often exhibit stereospecific binding.
Table 1: Chemical Identifiers and Structural Information
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 1-pyrimidin-2-ylethanamine;hydrochloride | [6] |
| CAS Number | 1616809-52-9 (for the racemate) | [6][7][8] |
| Molecular Formula | C₆H₁₀ClN₃ | [6] |
| Canonical SMILES | CC(C1=NC=CC=N1)N.Cl | [6] |
| InChI Key | YSFPQOISZUZLBH-UHFFFAOYSA-N | [6][8] |
| Parent Compound | 1-(Pyrimidin-2-yl)ethanamine (CID: 56592977) |[6] |
Physicochemical Properties
The physical and chemical properties of a compound dictate its handling, storage, solubility, and suitability for various reaction conditions. As a hydrochloride salt, this compound is typically a crystalline solid with improved stability and aqueous solubility compared to its free base form.
Table 2: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 159.62 g/mol | [6][8] |
| Physical Form | Solid / Crystalline Powder | [9] |
| Purity | Typically ≥97% (Commercial Grade) | [8] |
| Storage Conditions | Store at room temperature in an inert atmosphere. | [5] |
| Solubility | Soluble in water. | [10] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). | |
Synthesis and Mechanistic Considerations
The synthesis of 1-(Pyrimidin-2-yl)ethanamine hydrochloride is a critical process for its application in research. A common and effective method involves the reductive amination of a corresponding ketone precursor. This approach is widely used in medicinal chemistry due to its efficiency and control.[3]
Caption: Figure 2: A generalized workflow for the synthesis of the target compound.
Detailed Experimental Protocol: Reductive Amination
This protocol describes a representative synthesis from 1-(pyrimidin-2-yl)ethanone.
Step 1: Imine Formation and In Situ Reduction
-
To a solution of 1-(pyrimidin-2-yl)ethanone (1.0 eq) in methanol (MeOH, 10 mL/mmol), add ammonium acetate (10.0 eq).
-
Stir the mixture at room temperature for 30 minutes. Causality: This step facilitates the formation of the intermediate imine in equilibrium with the starting ketone and ammonia source.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise over 15 minutes. Causality: NaBH₃CN is a mild reducing agent that selectively reduces the protonated imine intermediate much faster than the ketone, driving the reaction towards the amine product. The portion-wise addition at low temperature helps control the reaction rate and potential side reactions.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Step 2: Reaction Workup and Extraction
-
Once the starting material is consumed, carefully quench the reaction by adding 1M aqueous HCl until the pH is ~2 to decompose any remaining NaBH₃CN.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Basify the aqueous residue with 6M NaOH until the pH is >10. Causality: This deprotonates the amine hydrochloride, converting it to the free base which is soluble in organic solvents.
-
Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base.
Step 3: Purification and Salt Formation
-
Purify the crude product via column chromatography on silica gel, eluting with a gradient of DCM/MeOH.
-
Combine the fractions containing the pure product (as identified by TLC) and concentrate under reduced pressure.
-
Dissolve the purified free base in a minimal amount of anhydrous diethyl ether.
-
Add a 2M solution of HCl in diethyl ether dropwise with stirring. Causality: This protonates the basic amine, causing the hydrochloride salt to precipitate out of the non-polar solvent.
-
Filter the resulting precipitate, wash with cold diethyl ether, and dry under vacuum to yield 1-(pyrimidin-2-yl)ethanamine hydrochloride as a solid.
Spectroscopic Characterization
Structural confirmation of the synthesized compound is paramount. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are standard techniques for this purpose. While specific spectra must be obtained experimentally, the expected signals can be predicted based on the known structure.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals. A doublet for the methyl group (-CH₃) coupled to the adjacent methine proton, a quartet for the methine proton (-CH) coupled to both the methyl and amine protons, and characteristic aromatic signals for the three non-equivalent protons on the pyrimidine ring. The amine protons (-NH₂) may appear as a broad singlet.
-
¹³C NMR: The carbon NMR would show six distinct signals: one for the methyl carbon, one for the methine carbon, and four for the carbons of the pyrimidine ring (three CH and one quaternary C).
-
IR Spectroscopy: Key vibrational frequencies would include N-H stretches for the amine group (typically in the 3300-3500 cm⁻¹ region), C-H stretches for the alkyl and aromatic groups, and C=N and C=C stretching vibrations characteristic of the pyrimidine ring (around 1500-1650 cm⁻¹).[11][12][13]
Applications in Drug Discovery and Medicinal Chemistry
1-(Pyrimidin-2-yl)ethanamine hydrochloride is not an end-product but a valuable intermediate. Its primary application lies in serving as a scaffold for building more complex molecules with potential therapeutic value.[3]
-
Kinase Inhibitors: The 2-aminopyrimidine core is a privileged scaffold for ATP-competitive kinase inhibitors. The amine handle on this building block allows for the facile introduction of various substituents through amide bond formation or other coupling reactions to explore the structure-activity relationships (SAR) needed to achieve potent and selective inhibition.[4][14]
-
Scaffold for Libraries: In high-throughput screening campaigns, this compound can be used as a starting point to generate diverse chemical libraries. Its reactive amine group allows for derivatization, creating a multitude of analogues for screening against various biological targets.[3]
-
Anti-Fibrotic and Anti-Infective Agents: Research into pyrimidine derivatives has shown a wide range of biological activities, including anti-fibrotic properties and potential as anti-infective agents.[2][3] This building block provides a reliable entry point for synthesizing novel compounds within these therapeutic areas.
Safety and Handling
Proper handling of all chemical reagents is essential for laboratory safety. Based on available safety data sheets, 1-(Pyrimidin-2-yl)ethanamine hydrochloride should be handled with care.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[15][16]
-
Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing.[15][16]
-
Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[9][16]
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water. If swallowed, seek immediate medical attention.[15][16][17]
Conclusion
1-(Pyrimidin-2-yl)ethanamine hydrochloride is a structurally important and synthetically versatile building block in modern drug discovery. Its combination of a privileged pyrimidine core and a reactive amine handle makes it an invaluable tool for medicinal chemists aiming to develop novel therapeutics. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is crucial for its effective application in the research and development pipeline.
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